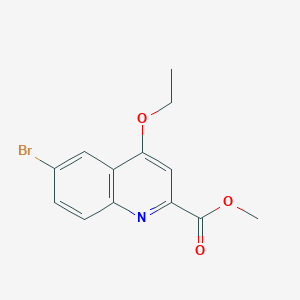
Methyl 6-bromo-4-ethoxy-2-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the bromination of 4-ethyloxyquinoline using bromine or a brominating agent under controlled conditions. The resulting bromoquinoline is then subjected to esterification with methyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 6-bromo-4-(ethyloxy)-2-quinolinecarboxylic acid.
Applications De Recherche Scientifique
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinoline: Lacks the ethyloxy and ester groups, making it less versatile in certain reactions.
4-Ethyloxyquinoline:
Methyl 4-quinolinecarboxylate: Lacks the bromine and ethyloxy groups, influencing its chemical behavior and biological activity.
Uniqueness
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate is unique due to the presence of both the bromine and ethyloxy groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C13H12BrNO3 |
|---|---|
Poids moléculaire |
310.14 g/mol |
Nom IUPAC |
methyl 6-bromo-4-ethoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-12-7-11(13(16)17-2)15-10-5-4-8(14)6-9(10)12/h4-7H,3H2,1-2H3 |
Clé InChI |
ANUOLSUYNCMOIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
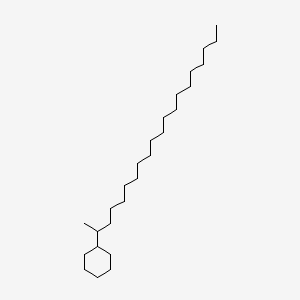
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)

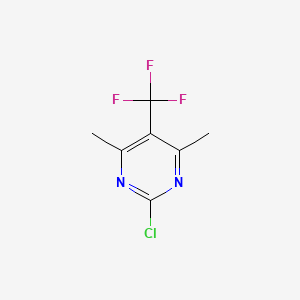
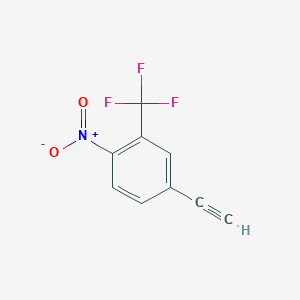
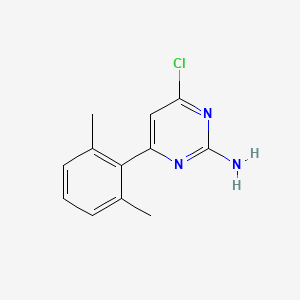

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
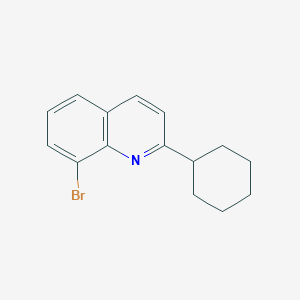

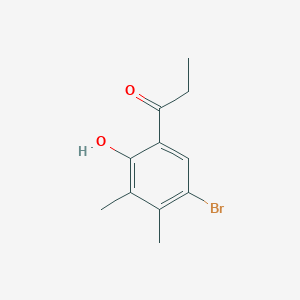
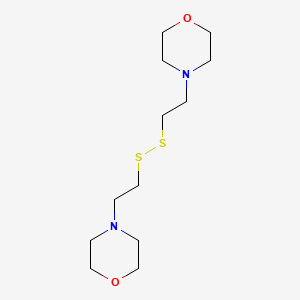
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
